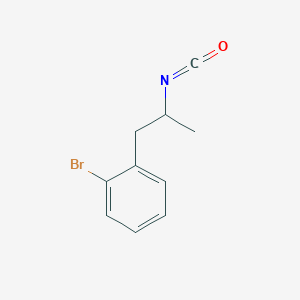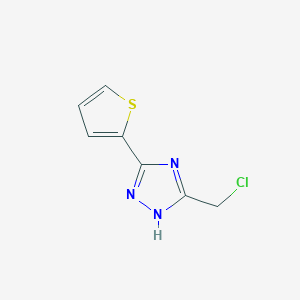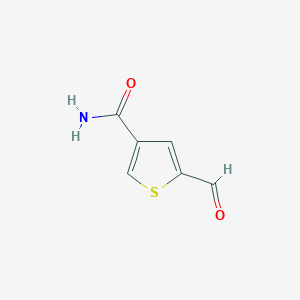
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide
概要
説明
3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number: 1346948-79-5 . It has a molecular weight of 154.17 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Synthesis and Structural Studies
Synthesis Approaches : 3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide and its derivatives have been a subject of research in synthetic chemistry. For instance, a study detailed a new approach for synthesizing a related compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, demonstrating advancements in the synthesis of complex pyrazole compounds (Ozerova et al., 2015).
Structural Elucidation : Research has focused on the structural characterization of pyrazole derivatives. A study detailed the structure elucidation of a complex pyrazole compound using NMR and mass spectrometric techniques, highlighting the importance of these methods in understanding the molecular structure of pyrazole derivatives (Girreser et al., 2016).
Chemical Reactions and Functionalization
Reaction Studies : The reactivity of pyrazole compounds, including derivatives of this compound, has been a focus area. For example, a study investigated the reaction of a pyrazolo-triazine compound with thionyl chloride, contributing to the understanding of the reactivity of pyrazole compounds (Khutova et al., 2013).
Functionalization Reactions : Research has explored the functionalization of pyrazole compounds, including the synthesis of various pyrazole derivatives through reactions with different reagents. This research is pivotal in expanding the applications of pyrazole compounds in different chemical contexts (Yıldırım & Kandemirli, 2006).
Biological Activities and Applications
Antitumor Activities : Some studies have investigated the antitumor potential of pyrazole derivatives. A significant study reported the synthesis and in vitro antitumor activities of various pyrazolopyrimidines and Schiff bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides, providing insights into the potential medical applications of these compounds (Hafez et al., 2013).
Cytotoxicity Studies : Research has also been conducted on the cytotoxicity of new pyrazole and pyrazolopyrimidine derivatives. Such studies are crucial for assessing the safety and potential therapeutic applications of these compounds in medical contexts (Hassan et al., 2014).
Safety and Hazards
作用機序
Target of Action
Pyrazole derivatives have been found to target various types of plant pathogenic fungi .
Mode of Action
It’s known that the n,n-dimethylamino group can participate in intramolecular charge transfer to the pyrazole ring via the π system . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (15417 g/mol ) and physical form (solid ) could potentially influence its bioavailability.
Result of Action
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, suggesting potential antiparasitic effects .
Action Environment
The compound’s storage temperature (refrigerator ) and shipping temperature (room temperature ) could potentially influence its stability.
生化学分析
Biochemical Properties
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with specific biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes, thereby influencing biochemical reactions. Furthermore, it can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux, leading to changes in the concentration of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-5(7)9-8-4/h3H,1-2H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZZCBTUKLIBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346948-79-5 | |
| Record name | 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


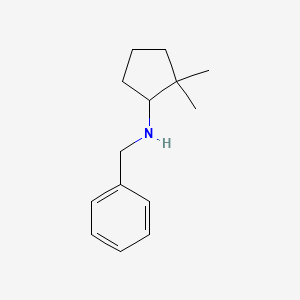
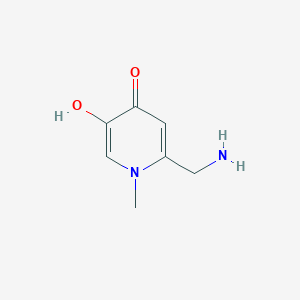
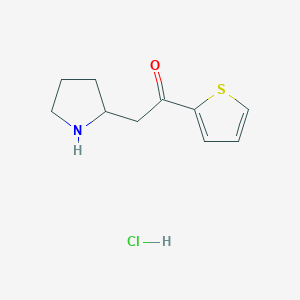
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)


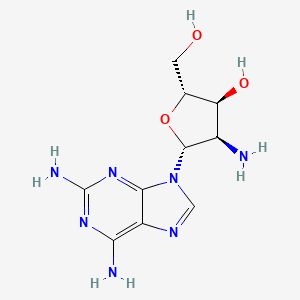
![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
